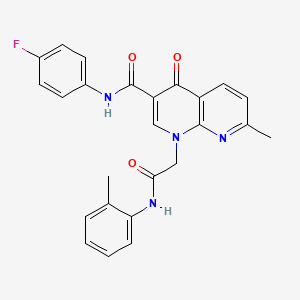

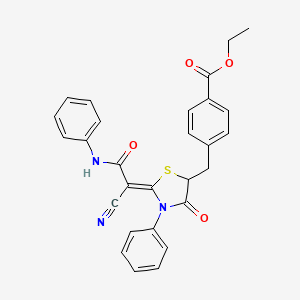

![molecular formula C7H4ClNS B2941796 3-Chlorothieno[3,2-b]pyridine CAS No. 94191-11-4](/img/structure/B2941796.png)

3-Chlorothieno[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chlorothieno[3,2-b]pyridine is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various biological studies.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Formylated Chlorothieno[2,3-b]pyridine Derivatives : Abdelwahab, Hanna, and Kirsch (2017) developed a method to synthesize formylated chlorothieno[2,3-b]pyridine derivatives. This process involves the reaction of N-protected 3-acetyl-2-aminothiophenes with Vilsmeier–Haack reagent under specific conditions. This method addresses previous challenges in synthesizing these derivatives without N-protection of the starting materials (Abdelwahab, Hanna, & Kirsch, 2017).

Formation of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine : Klemm and Bajer (1979) reported the formation of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine from aminodechlorination of 6-chlorothieno[2,3-b]pyridine. This synthesis highlights a unique reaction pathway and provides insights into the potential applications of thienopyridine derivatives in chemical synthesis (Klemm & Bajer, 1979).

Pharmacological Applications

Antibacterial Properties of Hydrazone Derivatives : Rao, Rao, and Prasad (2019) explored the antibacterial properties of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety. These derivatives were synthesized from ethyl-4,6-dichloronicotinate and showed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Rao, Rao, & Prasad, 2019).

Anti-Tumor Activity of Thienopyridine Derivatives : Rodrigues et al. (2020) studied the anti-tumor activity of 7-[4-alkyl- or (hetero)aryl-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridines. They demonstrated that these compounds, synthesized using environmentally friendly solvent PEG400, exhibited promising anti-tumor activity on human tumor cell lines, along with low toxicity in non-tumor cells (Rodrigues et al., 2020).

Other Applications

- Optoelectronic Device Applications : Lee and Lee (2013) synthesized a derivative of benzothieno[3,2-c]pyridine, demonstrating its application in green phosphorescent organic light-emitting diodes (PHOLEDs). This showcases the potential of thienopyridine derivatives in the field of optoelectronics (Lee & Lee, 2013).

Future Directions

properties

IUPAC Name |

3-chlorothieno[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCOVTFIOYCBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothieno[3,2-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

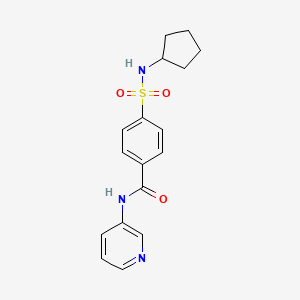

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2941713.png)

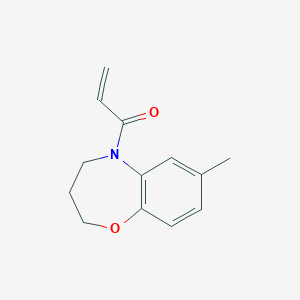

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)

![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)